Specific Scientific Field: This application is also in the field of Organic Chemistry, particularly in the synthesis of hydroxylamine derivatives .
Summary of the Application: Tert-Butyl N-hydroxycarbamate acts as a reagent for the synthesis of hydroxylamine derivatives such as t-butyl-N-(acyloxy)carbamates and N,O-diacylated N-hydroxyarylsulfonamides .
Specific Scientific Field: This application falls under the field of Crystallography .
Summary of the Application: The X-ray structure of tert-Butyl N-hydroxycarbamate has been determined for the first time . This compound features ribbons formed by two parallel chains of molecules joined by C=O···H–N hydrogen bonding, which are then cross-linked by C=O···H–O hydrogen bonds .
Methods of Application or Experimental Procedures: Crystals suitable for diffraction were obtained by recrystallization from hexane .
Results or Outcomes: The resulting molecular structure shows fairly conventional bond lengths and angles . The N-hydroxycarbamate functionality is quite accurately planar with a torsion angle O(1)–C(1)–N(1)–O(3) of +2.1(2)° .
Specific Scientific Field: This application is in the field of Organic Synthesis .
Summary of the Application: Tert-Butyl N-hydroxycarbamate has been used in palladium-catalyzed synthesis of N-Boc-protected anilines .
Summary of the Application: Tert-Butyl N-hydroxycarbamate has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
Summary of the Application: Tert-Butyl N-hydroxycarbamate acts as a reagent for the synthesis of N,O-diacylated N-hydroxyarylsulfonamides .
tert-Butyl N-hydroxycarbamate is an organic compound with the molecular formula C5H11NO3. It features a hydroxylamine functional group protected by a tert-butoxycarbonyl (Boc) group. This protection allows for selective reactions without interference from the hydroxylamine moiety. The compound is recognized for its stability and ease of handling in various chemical processes .
The biological activity of tert-butyl N-hydroxycarbamate has been explored in various contexts. It exhibits toxicity when ingested, classified as harmful if swallowed and causing skin irritation upon contact . Its derivatives are often investigated for their potential pharmacological properties, particularly in the synthesis of bioactive molecules.
Several synthesis methods have been reported for tert-butyl N-hydroxycarbamate:
tert-Butyl N-hydroxycarbamate finds numerous applications in organic synthesis:
Several compounds share structural or functional similarities with tert-butyl N-hydroxycarbamate. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Key Features |
---|---|---|
N-pivaloylhydroxylamine | Acylated Hydroxylamine | Exhibits different stability and reactivity patterns |
tert-butyl carbamate | Carbamate | Lacks the hydroxy group; used primarily as a protecting group |
N-acetylhydroxylamine | Acetylated Hydroxylamine | More reactive due to the acetyl group presence |
N-hydroxysuccinimide | Succinimide derivative | Commonly used in peptide coupling; different reactivity profile |
tert-Butyl N-hydroxycarbamate stands out due to its stability as a protected hydroxylamine and its versatility in organic synthesis compared to these similar compounds.
Irritant